

Introduction: A Unique Building Block for Advanced Therapeutics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(S)-alpha-Methyl-4-bromophenylalanine
Cat. No.:	B613152

[Get Quote](#)

(S)-alpha-Methyl-4-bromophenylalanine is a non-proteinogenic, chiral amino acid that has emerged as a powerful tool for researchers, scientists, and drug development professionals. Its unique trifecta of structural features—the stereospecific (S)-configuration, a sterically demanding alpha-methyl group, and a synthetically versatile para-brominated phenyl ring—sets it apart from its natural counterparts. This guide provides an in-depth exploration of its core chemical properties, synthesis, and strategic applications, offering field-proven insights into its role in modern medicinal chemistry. The incorporation of this amino acid into peptide-based therapeutics is a key strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of **(S)-alpha-Methyl-4-bromophenylalanine** is critical for its effective utilization in synthesis and downstream applications.

Core Chemical Properties

The essential identification and physical properties are summarized below. While described as a white powder by suppliers of analogous compounds, researchers should always refer to the certificate of analysis for specific lot characteristics.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Source
Chemical Name	(S)-alpha-Methyl-4-bromophenylalanine	[4]
CAS Number	747397-27-9	[4]
Molecular Formula	C ₁₀ H ₁₂ BrNO ₂	[4]
Molecular Weight	258.11 g/mol	[4]
Appearance	White to off-white crystalline powder (Typical)	[1] [3]
Stereochemistry	(S)-configuration at the α -carbon	Intrinsic to name

Spectroscopic Signature for Structural Verification

Accurate structural confirmation is paramount. The following sections detail the expected spectroscopic data for this molecule.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic region should display two doublets characteristic of a 1,4-disubstituted benzene ring. The benzylic protons (CH₂) adjacent to the aromatic ring will appear as a multiplet, and the alpha-methyl group (CH₃) will present as a singlet, typically integrating to three protons.
- ¹³C NMR: The carbon spectrum will corroborate the structure with signals for the carboxyl carbon (>170 ppm), the quaternary α -carbon, multiple distinct aromatic carbons (including the carbon atom bonded to bromine, which can be identified by its C-Br coupling), the benzylic carbon, and the alpha-methyl carbon.

1.2.2. Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the molecular weight and elemental composition. A key diagnostic feature is the isotopic pattern of bromine. Due to the nearly equal natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br), the molecular ion region will

exhibit two peaks of almost identical intensity, $[M]^+$ and $[M+2]^+$, separated by two mass units. This provides unambiguous evidence for the presence of a single bromine atom in the structure.[\[5\]](#)

1.2.3. Chiral Analysis

Given that the biological effects of chiral molecules are often stereospecific, verifying the enantiomeric purity is a non-negotiable step. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the gold standard for separating and quantifying the (S) and (R) enantiomers, ensuring the material meets the required stereochemical integrity for its intended application.

Part 2: Asymmetric Synthesis and Stereochemical Control

The synthesis of enantiomerically pure α -methyl- α -amino acids is a well-established but challenging field in organic chemistry.[\[6\]](#) The primary challenge lies in creating the quaternary stereocenter with high fidelity. The most reliable methods employ chiral auxiliaries to direct the stereochemical outcome of the alkylation step.

The Chiral Oxazolidinone Approach: A Validated Protocol

A robust and widely cited method for achieving the desired (S)-configuration involves the diastereoselective alkylation of a chiral oxazolidinone derived from a natural amino acid, such as L-alanine.[\[7\]](#)[\[8\]](#) This approach provides excellent stereochemical control.

Experimental Workflow: Diastereoselective Synthesis

Step 1: Auxiliary Formation

L-Alanine

Chiral Oxazolidinone
(Schiff Base Formation &
Cyclization)

Step 2: Diastereoselective Alkylation

Enolate Formation
(LDA, -78 °C)Electrophile Attack
(from less hindered face)Alkylation with
4-Bromobenzyl Bromide

Step 3: Deprotection & Isolation

Alkylated Oxazolidinone

Cleavage of Auxiliary

Hydrolysis
(Acid or Base)(S)-alpha-Methyl-4-
bromophenylalanine[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. KUA-01051 (S)- α -Methyl-3-Bromophenylalanine · H₂O | Kishida Chemical Co., Ltd. | BuyChemJapan Corporation | BuyChemJapan [buychemjapan.com]
- 4. (S)-alpha-Methyl-4-bromophenylalanine | 747397-27-9 [chemicalbook.com]
- 5. L-Phenylalanine, N-(4-bromobenzoyl)-, methyl ester [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: A Unique Building Block for Advanced Therapeutics]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b613152#s-alpha-methyl-4-bromophenylalanine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com